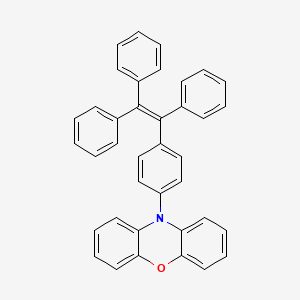
10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine is a compound known for its unique photophysical properties, particularly its aggregation-induced emission (AIE) characteristics. This compound is part of a broader class of materials that exhibit enhanced luminescence when aggregated, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine typically involves a multi-step process. One common method includes the reaction of 4-(1,2,2-triphenylvinyl)phenylboronic acid with 10H-phenoxazine-10-one under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a solvent such as toluene or DMF at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like KMnO4 or H2O2, leading to the formation of phenoxazine derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using agents like NaBH4 or LiAlH4, resulting in the formation of reduced phenoxazine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted phenoxazine derivatives, which can exhibit different photophysical properties depending on the nature of the substituents introduced.
科学的研究の応用
10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine has a wide range of applications in scientific research:
作用機序
The mechanism by which 10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine exerts its effects is primarily through its AIE properties In solution, the compound exhibits weak fluorescence due to intramolecular rotations that dissipate energy non-radiatively upon aggregation, these rotations are restricted, leading to enhanced fluorescenceAdditionally, the compound can undergo excited-state intramolecular proton transfer (ESIPT), contributing to its unique photophysical behavior .
類似化合物との比較
Similar Compounds
(4-(1,2,2-Triphenylvinyl)phenyl)methanol: Another AIE-active compound used in similar applications.
Tetraphenylethene-based Schiff bases: Known for their photochromic and fluorescence properties.
Uniqueness
10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine stands out due to its combination of AIE properties and the ability to undergo ESIPT, making it highly versatile for various applications. Its unique structure allows for efficient blue emission, which is particularly valuable in optoelectronic devices.
特性
分子式 |
C38H27NO |
|---|---|
分子量 |
513.6 g/mol |
IUPAC名 |
10-[4-(1,2,2-triphenylethenyl)phenyl]phenoxazine |
InChI |
InChI=1S/C38H27NO/c1-4-14-28(15-5-1)37(29-16-6-2-7-17-29)38(30-18-8-3-9-19-30)31-24-26-32(27-25-31)39-33-20-10-12-22-35(33)40-36-23-13-11-21-34(36)39/h1-27H |
InChIキー |
YYNPSLNEQYPFIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-(Ethylsulfonyl)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B14115250.png)
![2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14115260.png)
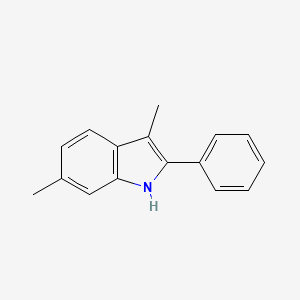
![3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115264.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(4-Methoxyphenyl)Methylene]-](/img/structure/B14115271.png)
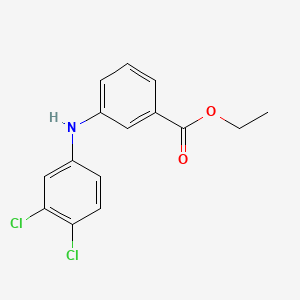
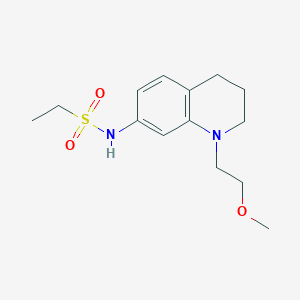
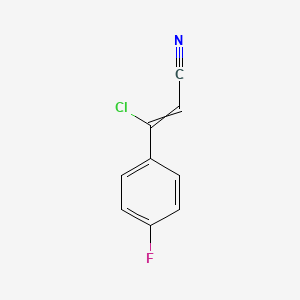
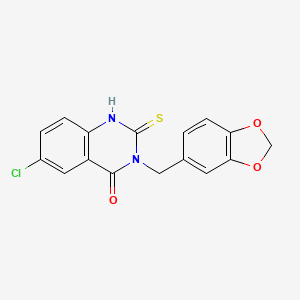
![N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine](/img/structure/B14115302.png)
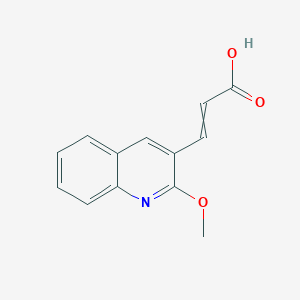
![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115317.png)


